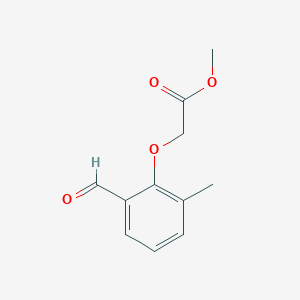
Lithium 2-methyl-2-(oxetan-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 2-methyl-2-(oxetan-3-yl)propanoate: is a chemical compound with the molecular formula C7H11LiO3. It is a lithium salt of 2-methyl-2-(oxetan-3-yl)propanoic acid. The compound features an oxetane ring, which is a four-membered cyclic ether, known for its unique reactivity and stability. The presence of the oxetane ring imparts distinct physicochemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-methyl-2-(oxetan-3-yl)propanoate typically involves the following steps:
Formation of 2-methyl-2-(oxetan-3-yl)propanoic acid: This can be achieved through the cyclization of appropriate precursors, such as epoxides or halohydrins, under acidic or basic conditions.
Lithiation: The 2-methyl-2-(oxetan-3-yl)propanoic acid is then reacted with a lithium source, such as lithium hydroxide or lithium carbonate, to form the lithium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxetane ring, leading to ring-opening and formation of various oxidized products.
Reduction: Reduction reactions can also occur, especially at the carboxylate group, converting it to alcohols or other reduced forms.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, where nucleophiles attack the ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Substituted oxetane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The unique reactivity of the oxetane ring makes lithium 2-methyl-2-(oxetan-3-yl)propanoate a valuable intermediate in the synthesis of complex organic molecules.
Catalysis: The compound can be used as a ligand or catalyst in various organic reactions.
Biology:
Drug Development: The oxetane ring is a bioisostere for other functional groups, making the compound useful in the design of pharmaceuticals with improved pharmacokinetic properties.
Medicine:
Therapeutic Agents: Potential use in the development of new therapeutic agents due to its unique chemical structure and reactivity.
Industry:
Polymer Chemistry: The compound can be used in the synthesis of novel polymers with unique properties.
Material Science: Applications in the development of advanced materials with specific mechanical or chemical properties.
Mecanismo De Acción
The mechanism of action of lithium 2-methyl-2-(oxetan-3-yl)propanoate involves its interaction with molecular targets through its oxetane ring and carboxylate group. The oxetane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with various biological molecules. The carboxylate group can form ionic interactions with metal ions or other positively charged species, influencing biochemical pathways.
Comparación Con Compuestos Similares
2-methyl-2-(oxetan-3-yl)propanoic acid: The parent acid form of the compound.
Lithium 2-(oxetan-3-yl)propanoate: A similar compound with a different substitution pattern on the oxetane ring.
2-methyl-2-(oxetan-3-yl)butanoic acid: A homologous compound with an additional carbon in the alkyl chain.
Uniqueness:
Oxetane Ring: The presence of the oxetane ring imparts unique reactivity and stability, distinguishing it from other cyclic ethers.
Lithium Salt: The lithium ion enhances the compound’s solubility and reactivity, making it suitable for various applications in chemistry and industry.
Propiedades
Fórmula molecular |
C7H11LiO3 |
|---|---|
Peso molecular |
150.1 g/mol |
Nombre IUPAC |
lithium;2-methyl-2-(oxetan-3-yl)propanoate |
InChI |
InChI=1S/C7H12O3.Li/c1-7(2,6(8)9)5-3-10-4-5;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
WRXXGAFTCMTCEA-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC(C)(C1COC1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


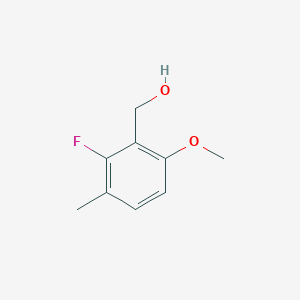
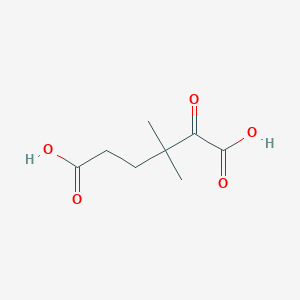
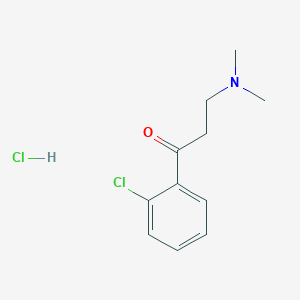

![5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine](/img/structure/B13895357.png)
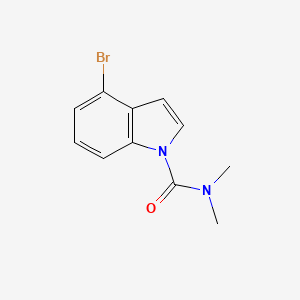
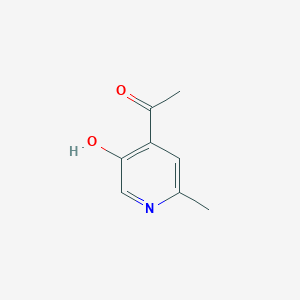
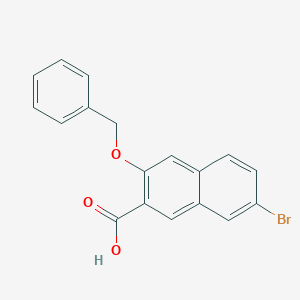
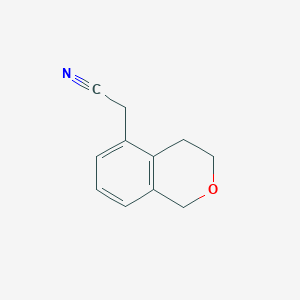
![N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide](/img/structure/B13895384.png)

![5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol](/img/structure/B13895394.png)
